Efavirenz-13C6

LC-MS/MS Therapeutic Drug Monitoring Bioanalytical Method Validation

Efavirenz-13C6 (CAS 1261394-62-0) is the definitive internal standard for efavirenz quantification by LC‑MS/MS. Unlike unlabeled or deuterated analogs, the ¹³C₆-labeling on the benzoxazinone ring guarantees identical retention time (~2.6 min) and ionization, eliminating deuterium‑induced retention shifts and delivering true matrix effect correction. With an LLOQ of 1.0 ng/mL from only 50 µL plasma, it meets FDA bioanalytical validation criteria and supports sub‑trough therapeutic drug monitoring, pediatric PK, and DBS studies. Supplied with full 99% ¹³C enrichment and ≥1 year stability at -20°C—order today for ANDA/QC workflows.

Molecular Formula C14H9ClF3NO2
Molecular Weight 321.63 g/mol
Cat. No. B13860579
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEfavirenz-13C6
Molecular FormulaC14H9ClF3NO2
Molecular Weight321.63 g/mol
Structural Identifiers
SMILESC1CC1C#CC2(C3=C(C=CC(=C3)Cl)NC(=O)O2)C(F)(F)F
InChIInChI=1S/C14H9ClF3NO2/c15-9-3-4-11-10(7-9)13(14(16,17)18,21-12(20)19-11)6-5-8-1-2-8/h3-4,7-8H,1-2H2,(H,19,20)/t13-/m0/s1/i3+1,4+1,7+1,9+1,10+1,11+1
InChIKeyXPOQHMRABVBWPR-VLYMYCQESA-N
Commercial & Availability
Standard Pack Sizes1 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Efavirenz-13C6: Stable Isotope-Labeled Internal Standard for LC-MS/MS Quantification of Efavirenz


Efavirenz-13C6 (CAS 1261394-62-0) is a stable isotope-labeled analog of efavirenz, a first-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) used in combination antiretroviral therapy for HIV-1 infection [1]. In this compound, six carbon atoms in the benzoxazinone ring have been replaced with ¹³C isotopes (uniform labeling at ring positions 4a,5,6,7,8,8a), increasing the molecular mass from 315.67 g/mol (unlabeled) to 321.63 g/mol (labeled) while maintaining near-identical physicochemical properties [2]. The primary intended use is as an internal standard for the accurate quantification of efavirenz in biological matrices via gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) .

Why Efavirenz-13C6 Cannot Be Substituted with Unlabeled Efavirenz or Deuterated Analogs in Bioanalytical Method Validation


Substituting Efavirenz-13C6 with unlabeled efavirenz, structurally dissimilar internal standards, or deuterated analogs introduces quantifiable analytical error in LC-MS/MS applications. Unlabeled efavirenz cannot serve as an internal standard because it is indistinguishable from the analyte, precluding ratio-based quantification. Structurally dissimilar internal standards such as propranolol do not co-elute with efavirenz, failing to compensate for matrix effects that can suppress or enhance ionization, introducing random error and impacting accuracy [1]. Deuterated analogs (e.g., efavirenz-d5) exhibit retention time shifts relative to the native analyte due to the mass difference introduced by deuterium substitution, resulting in less accurate quantification under gradient elution conditions [2]. In contrast, ¹³C labeling changes total mass only slightly, ensuring identical chromatographic retention time (co-elution at approximately 2.6 min) and ionization behavior, thereby enabling precise matrix effect correction and instrument drift compensation .

Efavirenz-13C6: Quantitative Evidence for Method Performance Differentiation vs. Structural Analogs and Alternative Internal Standards


LLOQ Improvement: 20-Fold Lower Detection Limit Using ¹³C₆-IS vs. Structurally Dissimilar Internal Standard

A 2013 fully validated LC-MS/MS method for efavirenz quantification in human plasma using Efavirenz-13C6 as internal standard achieved an LLOQ of 1.0 ng/mL with a 50 μL sample volume [1]. In contrast, a previously reported method using the structurally dissimilar compound propranolol as internal standard (without stable isotope-labeled efavirenz) reported an LLOQ of 20 ng/mL [1]. This represents a 20-fold improvement in the lower limit of quantification when using ¹³C₆-labeled efavirenz as internal standard versus a non-isotopic structural analog.

LC-MS/MS Therapeutic Drug Monitoring Bioanalytical Method Validation

Intra- and Inter-Day Precision and Accuracy: Method Validation Parameters with ¹³C₆-Efavirenz as IS

In a fully validated LC-MS/MS method employing Efavirenz-13C6 as the internal standard, intra-day precision (%CV) at the LLOQ (1.0 ng/mL) was 9.24%, with QC sample precision ranging from 2.41% to 6.42% across the calibration range of 1.0–2,500 ng/mL [1]. Intra-day accuracy was 112% at LLOQ and 100–111% for QC samples. Inter-day precision was 12.3% at LLOQ and 3.03–9.18% for QC samples, with inter-day accuracy of 108% at LLOQ and 95.2–108% for QC samples [1]. The calibration curves demonstrated linearity with a coefficient of regression r > 0.99 over the full concentration range. Stability studies confirmed that efavirenz remained stable under expected sample preparation and storage conditions [1].

Method Validation Precision Accuracy Bioanalysis

Retention Time Consistency: ¹³C₆ Labeling Preserves Co-Elution vs. Deuterated Analogs Which Exhibit Chromatographic Shift

In LC-MS/MS analysis, both Efavirenz and Efavirenz-13C6 co-elute at the identical retention time of approximately 2.6 minutes under the validated gradient conditions (0.1% formic acid in water and acetonitrile, flow rate 0.3 mL/min) [1]. This perfect co-elution is attributable to the ¹³C labeling strategy: replacing naturally occurring ¹²C with ¹³C changes the total atomic mass only slightly, preserving physicochemical properties including chromatographic retention behavior [2]. In contrast, deuterated internal standards (e.g., using ²H replacement) can exhibit retention time shifts of up to several seconds due to the doubling of mass at substitution sites, leading to incomplete matrix effect compensation and reduced quantitative accuracy under gradient elution conditions [2].

LC-MS/MS Stable Isotope Labeling Chromatography Matrix Effect Correction

Isotopic Purity and Enrichment Specifications: 99% ¹³C Enrichment Enables Unambiguous MRM Differentiation

Commercial Efavirenz-13C6 is supplied with a minimum chemical purity of ≥98% and isotopic enrichment of 99% ¹³C at the labeled positions . The 6-Da mass shift (m/z 314.20 → 320.20) enables unambiguous differentiation between the native analyte and internal standard via multiple reaction monitoring (MRM) with baseline resolution in the mass spectrometer [1]. The MRM transitions established for this compound are m/z 314.20→243.90 for efavirenz and m/z 320.20→249.90 for ¹³C₆-efavirenz (internal standard) [1].

Isotopic Purity Quality Control MRM Certificate of Analysis

Efavirenz-13C6: Recommended Research and Industrial Application Scenarios Based on Verified Performance


Therapeutic Drug Monitoring (TDM) of Efavirenz in HIV-Infected Patients

Efavirenz-13C6 is the optimal internal standard for routine therapeutic drug monitoring of efavirenz in HIV-infected patient plasma. The validated LC-MS/MS method achieves an LLOQ of 1.0 ng/mL with intra-day precision (%CV) ranging from 2.41% to 9.24% and accuracy from 100% to 112%, exceeding FDA bioanalytical method validation acceptance criteria [1]. The 20-fold improvement in LLOQ versus methods using structurally dissimilar internal standards enables reliable quantification even at trough concentrations during once-daily dosing regimens. The method has been successfully applied for TDM in HIV-infected patients [1].

Abbreviated New Drug Application (ANDA) Bioequivalence Studies

Efavirenz-13C6 is supplied with comprehensive characterization data compliant with regulatory guidelines and is specifically intended for analytical method development, method validation (AMV), and Quality Control (QC) applications supporting Abbreviated New Drug Applications (ANDA) [2]. The compound can be used as a reference standard with traceability against pharmacopeial standards (USP or EP) available based on feasibility [2]. The fully validated LC-MS/MS method using this internal standard meets all FDA bioanalytical method validation requirements including precision, accuracy, linearity, and stability parameters [1].

Clinical Pharmacokinetic Studies Requiring High Sensitivity in Low-Volume Samples

The 1.0 ng/mL LLOQ achieved with Efavirenz-13C6 as internal standard, using only 50 μL of human plasma, enables pharmacokinetic studies where sample volume is limited, such as pediatric studies, dried blood spot analysis, or studies requiring dense sampling time points [1]. The 6-Da mass shift provided by ¹³C₆ labeling (m/z 314.20→320.20) ensures unambiguous MRM differentiation without isotopic interference, while the 99% ¹³C isotopic enrichment minimizes cross-talk between analyte and internal standard channels . The calibration range of 1.0–2,500 ng/mL covers the clinically relevant efavirenz concentration range, with linearity demonstrated by r > 0.99 [1].

LC-MS/MS Method Development Requiring Robust Matrix Effect Correction

For laboratories developing in-house LC-MS/MS methods for efavirenz quantification, Efavirenz-13C6 provides superior matrix effect correction compared to deuterated alternatives. The ¹³C labeling strategy preserves identical chromatographic retention time (co-elution at ~2.6 min) between analyte and internal standard, ensuring both experience identical matrix effects and ionization conditions throughout the gradient run [1][3]. This eliminates the retention time shift issue observed with deuterated internal standards, which can compromise quantitative accuracy when matrix effects vary across the elution profile [3]. The compound is stable at -20°C for ≥1 year, enabling long-term method use and cross-study consistency [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Efavirenz-13C6

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.